

# trans-Carane vs carene structural differences

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## Compound Focus: trans-Carane

CAS No.: 18968-23-5

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## Structural and Chemical Comparison

The key difference lies in the position of the double bond and the resulting three-dimensional structure. Carene isomers have a double bond within a fused ring system, while carane isomers are the saturated counterparts. The tables below summarize their core characteristics and experimental data.

Table 1: Core Structural Features and Properties

Feature	Carene Isomers (e.g., 2-Carene, 3-Carene)	trans-Carane
Core Structure	Bicyclic: Cyclohexene ring fused with cyclopropane ring [1]	Bicyclic: Cyclohexane ring fused with cyclopropane ring [2]
Functional Group	Carbon-carbon double bond (C=C) [3]	Fully saturated; no double bonds [2]
Stereochemistry	The fused cyclopropane ring creates a rigid structure with stereogenic centers, making the two faces of the double bond chemically distinct [1].	The "trans" designation refers to the specific spatial orientation of substituents on the saturated ring system, making it more stable than its <i>cis</i> isomer [1].

Feature	Carene Isomers (e.g., 2-Carene, 3-Carene)	trans-Carane
Stability	Less stable than the saturated caranes; acts as a precursor in reactions [3].	The <i>trans</i> isomer is more stable than the <i>cis</i> isomer due to reduced steric strain between methyl groups [1].

Table 2: Summary of Experimental Data from Search Results

Experimental Context	Key Finding & Quantitative Data	Implication / Explanation
Hydrogenation of 3-Carene [2]	Yields over 98% (-)- <i>cis</i> -carane under established catalytic conditions. <i>trans</i> -Carane was not obtained.	Hydrogenation is <b>stereoselective</b> , strongly favoring the <i>cis</i> product.
Sterics of Hydrogenation [1]	One face of the carene double bond is severely hindered by a methyl group, leading to total facial selectivity.	Explains why hydrogenation produces <i>cis</i> -carane exclusively; the approach to create <i>trans</i> -carane is too sterically hindered.
Isomerization of 3-Carene [3]	Using Na/ <i>o</i> -chlorotoluene catalyst, 3-carene can be isomerized to 2-carene with <b>27.72% conversion</b> and <b>83.27% selectivity</b> (solvent-free, 24 hrs).	Demonstrates the interconversion of carene isomers, which is a key step in synthetic pathways to other terpenes.
Microbial Transformation [4]	Carane and $\Delta^3$ -carene were found to be "rather resistant to oxygenation" by <i>Aspergillus niger</i> .	Suggests both structures have low reactivity or bioavailability under the tested microbiological conditions.

## Detailed Experimental Protocols

For researchers looking to replicate or adapt key experiments, here are the detailed methodologies.

### Hydrogenation of (+)-Car-3-ene to cis-Carane

This protocol is adapted from a study on the catalytic hydrogenation of pinenes and carenes [2].

- **Objective:** To achieve high-yield saturation of the carene double bond to produce *cis*-carane.
- **Key Reagent:** (+)-Car-3-ene.
- **Methodology:**
  - The hydrogenation is performed under catalytic conditions.
  - The specific catalyst used is not detailed in the available excerpt, but established methods often use catalysts like Raney Nickel or Pd/C under a hydrogen atmosphere [3].
  - The reaction is monitored until completion.
- **Outcome:** Under established conditions, this reaction gives over 98% yield of (–)-*cis*-carane [2]. The *trans* isomer is not formed due to steric hindrance during the reaction [1].

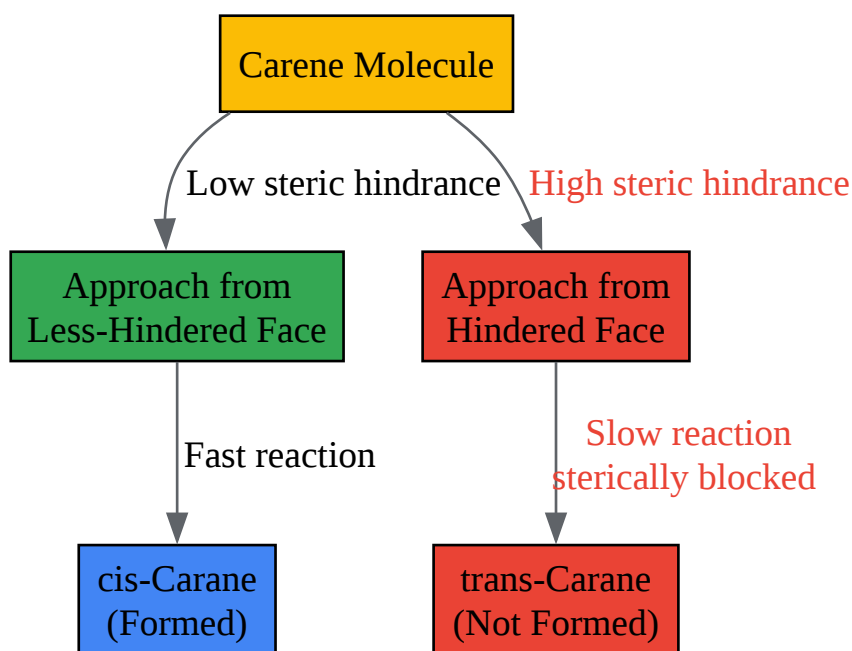
## Isomerization of 3-Carene to 2-Carene

This protocol is based on a study optimizing this reaction with a sodium/*o*-chlorotoluene catalyst [3].

- **Objective:** To convert the more common 3-carene isomer to 2-carene, a useful synthetic intermediate.
- **Materials:**
  - **Reactant:** 3-carene (30 mL).
  - **Catalyst System:** Sodium metal (0.5 g) and *o*-chlorotoluene (0.5 mL).
  - **Equipment:** 500 mL reflux flask.
- **Methodology (Solvent-Free):**
  - Combine 3-carene, sodium metal, and *o*-chlorotoluene in the reflux flask.
  - Reflux the mixture for 24 hours. The study found this to be the optimum time, as longer durations (48 hours) led to by-products like *m*-cymene and *p*-cymene.
  - After reflux, cool the solution to room temperature.
  - Decant the solution to separate the liquid product from the solid catalyst.
- **Analysis:** The reaction mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 3-carene and the selectivity for 2-carene.
- **Expected Results:** The solvent-free method yields approximately **27.72% conversion** of 3-carene with **83.27% selectivity** for 2-carene [3].

## Stereochemistry and Reaction Pathway

The following diagram illustrates why hydrogenation of carene is stereoselective, leading to *cis*-carane instead of the more stable *trans* isomer, due to steric hindrance.



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This steric effect is a critical consideration in designing synthetic routes involving these molecules.

## Relevance for Drug Development

While the search results do not provide direct data on pharmacological performance, the chemical data has clear implications for researchers:

- **Synthetic Utility:** The ability to isomerize 3-carene to 2-carene and then to other compounds like **trans-isolimonene** is a valuable synthetic pathway. trans-Isolimonene is a starting material for the development of drugs, including antimalarials like artemisinin [3].
- **Steric & Chiral Considerations:** The pronounced steric hindrance and chiral nature of carene mean that any interaction with a biological target (like an enzyme) will be highly specific. This is crucial for designing chiral molecules with high target affinity and low off-target effects.
- **Metabolic Stability:** The observed resistance of carane and carene to microbial transformation [4] could hint at metabolic stability, a desirable property for drug candidates, though this requires much more specific investigation.

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